Fmoc-asp-OH--15N

Descripción general

Descripción

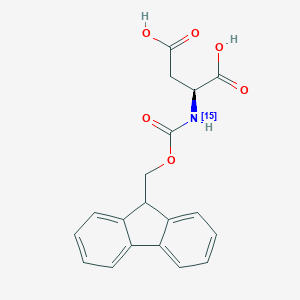

N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid: (Fmoc-Asp-OH-15N) is a derivative of L-aspartic acid, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group and the nitrogen atom is isotopically labeled with nitrogen-15. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .

Mecanismo De Acción

Target of Action

Fmoc-asp-OH–15N is primarily used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that it is being used to synthesize .

Mode of Action

The compound interacts with its targets by being incorporated into the peptide chain during synthesis . The Fmoc group serves as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process .

Biochemical Pathways

The main biochemical pathway affected by Fmoc-asp-OH–15N is peptide synthesis . By being incorporated into the peptide chain, it contributes to the formation of the desired peptide .

Result of Action

The result of Fmoc-asp-OH–15N’s action is the successful synthesis of the desired peptide . The Fmoc group is removed after the synthesis process, leaving behind the desired peptide .

Action Environment

The efficacy and stability of Fmoc-asp-OH–15N can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For example, the Fmoc group is typically removed under basic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid typically involves the following steps:

Protection of the Amino Group: The amino group of L-aspartic acid is protected by reacting it with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

Isotopic Labeling: The nitrogen-15 isotope is introduced by using nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents during the synthesis.

Industrial Production Methods

Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the nitrogen-15 isotope .

Análisis De Reacciones Químicas

Types of Reactions

N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The exposed amino group can participate in peptide bond formation with other amino acids or peptide fragments.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (20% solution) is commonly used for Fmoc group removal.

Coupling: DCC or DIC in the presence of HOBt or OxymaPure is used for peptide bond formation.

Major Products Formed

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-asp-OH--15N is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection, facilitating the stepwise assembly of peptides. Its incorporation of the nitrogen-15 isotope enhances the study of peptide dynamics and interactions through NMR spectroscopy.

Case Study: Aspartimide Formation

Research has demonstrated that aspartimide formation during peptide synthesis can lead to reduced yields and increased side products. The use of this compound helps address these issues by allowing researchers to monitor the formation of aspartimide via NMR techniques. A study showed that using specific protecting groups significantly reduced aspartimide formation, thus improving overall peptide yield .

Structural Biology

The isotopic labeling provided by nitrogen-15 is crucial for nuclear magnetic resonance (NMR) studies. It allows for enhanced resolution and sensitivity in analyzing protein structures and dynamics.

Table: Advantages of Nitrogen-15 Labeling in NMR

| Feature | Benefit |

|---|---|

| Increased Sensitivity | Enhances detection limits in NMR experiments |

| Improved Resolution | Allows for clearer spectral data |

| Dynamic Studies | Facilitates understanding of protein flexibility |

| Sequential Assignments | Aids in the assignment of complex protein structures |

The ability to produce proteins labeled with nitrogen-15 has revolutionized structural biology, enabling detailed studies of protein dynamics and interactions .

Drug Delivery Systems

Recent research indicates that derivatives of aspartic acid, including this compound, can be effective as prodrugs for targeted drug delivery systems. For instance, L-aspartic acid has shown potential for colon-specific drug delivery, which can be enhanced through the use of isotopically labeled compounds to track metabolic pathways and bioavailability .

Biomolecular Studies

This compound is also applied in the study of biomolecular interactions and enzymatic activities. The incorporation of nitrogen-15 allows researchers to trace metabolic pathways and understand enzyme mechanisms through kinetic studies.

Case Study: Tryptic Digest Analysis

A study focusing on tryptic digests utilized nitrogen-15 labeled peptides to improve the analysis of complex biological samples. The results indicated that nitrogen-15 labeling enhanced the identification of peptides, leading to better insights into protein function and interaction networks .

Comparación Con Compuestos Similares

N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid can be compared with other Fmoc-protected amino acids, such as:

N-(9-Fluorenylmethoxycarbonyl)-L-alanine-15N acid (Fmoc-Ala-OH-15N): Similar in structure but with alanine instead of aspartic acid.

N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N acid (Fmoc-Met-OH-15N): Contains methionine instead of aspartic acid.

N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-1-13C acid (Fmoc-Asp-OH-1-13C): Similar to Fmoc-Asp-OH-15N but with carbon-13 labeling instead of nitrogen-15.

The uniqueness of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid lies in its specific isotopic labeling with nitrogen-15, which makes it particularly valuable for NMR studies and other applications requiring isotopic labeling .

Actividad Biológica

Fmoc-Asp-OH-15N, or Nα-(9-fluorenylmethoxycarbonyl)-L-aspartic acid-15N, is a derivative of aspartic acid that has gained attention in biochemical research due to its isotopic labeling and utility in peptide synthesis. This compound is particularly significant in the context of studying protein interactions, enzymatic processes, and cellular mechanisms.

- Chemical Formula :

- Molecular Weight : 356.33 g/mol

- CAS Number : 287484-33-7

Synthesis

Fmoc-Asp-OH-15N is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The Fmoc group serves as a protective group for the amino terminus during the coupling of amino acids. The synthesis typically involves:

- Resin Preparation : Swelling TentaGel S Ram resin in NMP.

- Coupling Reaction : Introduction of Fmoc-Asp-OH-15N in a solvent mixture (NMP/DMF/DCM).

- Deprotection : Removal of the Fmoc group using piperidine.

- Cleavage from Resin : Using TFA/thioanisole to release the final product.

Biological Activity

The biological activity of Fmoc-Asp-OH-15N can be categorized into several key areas:

1. Role in Protein Structure and Function

Fmoc-Asp-OH-15N is utilized in the study of protein folding and stability due to its incorporation into peptide sequences. Its isotopic labeling allows for advanced NMR studies, providing insights into molecular dynamics and interactions within proteins.

2. Enzyme Substrates and Inhibitors

Research has indicated that derivatives of aspartic acid can act as substrates or inhibitors for various enzymes, including proteases and kinases. The presence of the Fmoc group enhances solubility and stability, making it suitable for biochemical assays.

3. Cellular Studies

In cellular models, Fmoc-Asp-OH-15N has been shown to influence signaling pathways related to cell growth and differentiation. For example, studies have demonstrated its role in modulating pathways involving mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation and survival.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of peptides derived from food proteins, including those containing aspartic acid residues. The results indicated that peptides with Fmoc modifications exhibited enhanced radical scavenging activities compared to their unmodified counterparts, highlighting the potential of Fmoc-Asp-OH-15N in developing antioxidant therapies .

Case Study 2: Peptide-Mediated Drug Delivery

Research on peptide-based hydrogels showed that incorporating Fmoc-Asp-OH-15N improved mechanical properties and biocompatibility for drug delivery applications. These hydrogels demonstrated sustained release profiles for therapeutic agents, making them promising candidates for tissue engineering .

Data Table: Biological Activities of Fmoc-Asp-OH-15N

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDTXRUIZMTBNV-OICQNXLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584052 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287484-33-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.